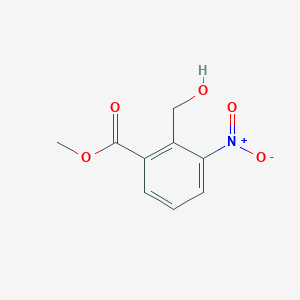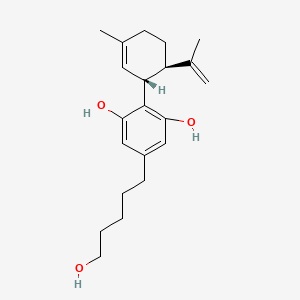
rac Galaxolidone Lactol Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Galaxolidone Lactol Methyl Ether: is a synthetic compound primarily used in scientific research. It is a derivative of galaxolide, a synthetic musk commonly used in fragrances. This compound is not intended for medical or therapeutic use but is valuable in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Galaxolidone Lactol Methyl Ether involves multiple steps, including the etherification of glycerol with long-chain alcohols. This process typically uses homogeneous catalysts to facilitate the reaction. The reaction conditions, such as temperature, catalyst type, and molar ratios, significantly affect the yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: rac Galaxolidone Lactol Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce various substituted ethers .
Scientific Research Applications
rac Galaxolidone Lactol Methyl Ether has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Although not used therapeutically, it serves as a model compound for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, affecting their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
rac Galaxolidone: A mixture of diastereomers with similar properties and applications.
Galaxolide: The parent compound, widely used in fragrances and studied for its environmental impact.
Other Synthetic Musks: Compounds like tonalide and musk ketone, which have similar structures and uses
Uniqueness: rac Galaxolidone Lactol Methyl Ether is unique due to its specific structural features and the presence of the lactol and methyl ether groups. These features confer distinct chemical and physical properties, making it valuable for specific research applications .
Properties
CAS No. |
946845-16-5 |
|---|---|
Molecular Formula |
C₁₉H₂₈O₂ |
Molecular Weight |
288.42 |
Synonyms |
1,3,4,6,7,8-Hexahydro-1-methoxy-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






